molecular formula C13H11F3N2O2 B14184506 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- CAS No. 850008-75-2

1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)-

Cat. No.: B14184506
CAS No.: 850008-75-2
M. Wt: 284.23 g/mol
InChI Key: IUTIVJCXDFWEGV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- is a compound that features a pyrazole ring substituted with a carboxylic acid group, a phenylethyl group, and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- include:

    1H-Pyrazole-4-carboxylic acid derivatives: These compounds share the pyrazole ring and carboxylic acid group but differ in other substituents.

    Trifluoromethyl-substituted pyrazoles: These compounds have the trifluoromethyl group but may lack the phenylethyl group or have different substituents on the pyrazole ring.

The uniqueness of 1H-Pyrazole-4-carboxylic acid, 1-(2-phenylethyl)-3-(trifluoromethyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

850008-75-2

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

1-(2-phenylethyl)-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H11F3N2O2/c14-13(15,16)11-10(12(19)20)8-18(17-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,19,20)

InChI Key

IUTIVJCXDFWEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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